

U-46619 solubility in DMSO and other organic solvents

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Compound of Interest

Compound Name: U-46619 serinol amide

Cat. No.: B15570330 Get Quote

Application Notes and Protocols: U-46619

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TXA2) receptor agonist.[1][2][3] Due to the inherent instability of TXA2, U-46619 serves as an invaluable tool for in vitro and ex vivo studies of TXA2-mediated physiological and pathological processes.[4] These processes include platelet aggregation, vasoconstriction, and smooth muscle contraction.[4][5] This document provides detailed information on the solubility of U-46619 in various organic solvents, protocols for its preparation and use in common experimental assays, and an overview of its primary signaling pathway.

Solubility Data

U-46619 exhibits high solubility in several common organic solvents and is sparingly soluble in aqueous buffers. The quantitative solubility data is summarized in the table below for easy reference and comparison.



Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	≥100 mg/mL	[1][6][7]
Ethanol	≥100 mg/mL	[1][6][7]
Dimethylformamide (DMF)	≥100 mg/mL	[1][6]
Phosphate-Buffered Saline (PBS), pH 7.2	~1-2 mg/mL	[1][6][8]

Note: Some commercial preparations of U-46619 are supplied as a solution in methyl acetate. [8] To prepare solutions in other solvents, the methyl acetate should be evaporated under a gentle stream of nitrogen before adding the desired solvent.[5][8] For maximum solubility in aqueous buffers, it is recommended to first dissolve U-46619 in an organic solvent and then dilute it with the aqueous buffer of choice.[8] Aqueous solutions of U-46619 are not recommended for storage for more than one day.[6][8]

Experimental Protocols Protocol 1: Preparation of U-46619 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of U-46619 in an organic solvent.

Materials:

- U-46619 (as a solid or in methyl acetate)
- · Anhydrous DMSO, ethanol, or DMF
- Inert gas (e.g., nitrogen or argon)
- Sterile microcentrifuge tubes or vials

Procedure:

 If U-46619 is supplied in methyl acetate, carefully evaporate the solvent under a gentle stream of nitrogen until a dry film or oil is obtained.



- Immediately add the desired volume of the chosen organic solvent (e.g., DMSO) to the vial to achieve the target concentration (e.g., 10 mg/mL).
- To aid dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[1]
- Vortex gently to ensure the compound is fully dissolved.
- Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
- Store the stock solutions at -20°C or -80°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for at least one month and at -80°C for up to six months.[2]

Protocol 2: In Vitro Platelet Aggregation Assay

This protocol outlines a method to assess the pro-aggregatory effects of U-46619 on platelets.

Materials:

- Freshly drawn venous blood from healthy donors in 3.2% sodium citrate
- Platelet-rich plasma (PRP)
- U-46619 stock solution (e.g., in DMSO)
- Phosphate-buffered saline (PBS)
- Light transmission aggregometer

Procedure:

- Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
- Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (obtained by centrifuging the remaining blood at a higher speed).



- Aggregation Measurement:
 - Pre-warm the PRP aliquots to 37°C for 10 minutes.
 - Place a cuvette with PRP in the aggregometer and establish a baseline reading.
 - Add a vehicle control (e.g., DMSO diluted in PBS) to one sample to ensure no solventinduced aggregation.
 - Add varying concentrations of U-46619 (typically in the nanomolar to micromolar range) to the PRP samples.
 - Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
- Data Analysis: Determine the EC50 value (the concentration of U-46619 that elicits 50% of the maximal aggregation response) by plotting the aggregation percentage against the log concentration of U-46619.

Protocol 3: Smooth Muscle Contraction Assay in Isolated Tissue

This protocol describes the use of U-46619 to induce contraction in isolated smooth muscle preparations, such as aortic rings.

Materials:

- Isolated tissue (e.g., rat thoracic aorta)
- Krebs-Henseleit solution
- Carbogen gas (95% O₂ / 5% CO₂)
- Isolated tissue organ bath system with force transducers
- U-46619 stock solution

Procedure:

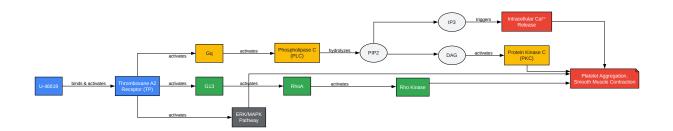


- Tissue Preparation: Dissect the desired smooth muscle tissue (e.g., aorta) in ice-cold Krebs-Henseleit solution and cut it into rings of 2-4 mm in length.[9]
- Mounting: Suspend the tissue rings in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[9] One end of the tissue is fixed, and the other is attached to a force transducer.
- Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a resting tension,
 washing with fresh Krebs-Henseleit solution every 15-20 minutes.[9]
- Contraction Measurement:
 - \circ Once a stable baseline is achieved, add U-46619 to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 1 nM to 1 μ M).[9]
 - Allow the contraction to reach a stable plateau at each concentration before adding the next.
 - Continuously record the contractile force.
- Data Analysis: Construct a concentration-response curve by plotting the contractile force against the log concentration of U-46619 to determine the EC50 value.

Signaling Pathway

U-46619 exerts its effects by binding to and activating the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[4] The primary signaling cascade involves the activation of Gq and G13 proteins.[4] Activation of Gq stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The activation of G13 leads to the stimulation of the Rho/Rho-kinase pathway. These pathways ultimately result in physiological responses such as platelet aggregation and smooth muscle contraction. Additionally, U-46619 has been shown to activate the p38 MAPK and ERK1/2 signaling pathways.[2][3][10]





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U-46619 signaling cascade.

Troubleshooting



Issue	Possible Cause	Suggested Solution
Compound precipitation in aqueous buffer	Low aqueous solubility of U- 46619.	First, dissolve U-46619 in a minimal amount of an organic solvent like DMSO or ethanol before making further dilutions in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent or no biological response	Degradation of U-46619 in aqueous solution.	Prepare fresh aqueous solutions for each experiment. For stock solutions, use aliquots to avoid repeated freeze-thaw cycles.
Incorrect concentration.	Verify the calculations for stock solution and final dilutions. Ensure the compound is completely dissolved in the stock solution.	
Inactive compound.	Ensure proper storage of the compound at -20°C or -80°C. Purchase from a reputable supplier and check the certificate of analysis.	_

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